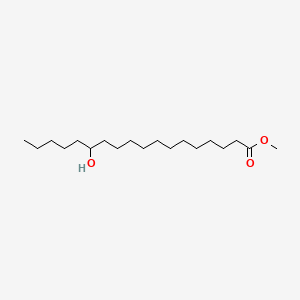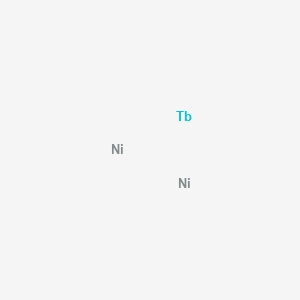
Nickel;terbium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel;terbium is a compound that combines the properties of nickel and terbium, two elements with unique characteristics Nickel is a transition metal known for its strength, corrosion resistance, and magnetic properties Terbium is a rare earth element with notable magnetic and luminescent properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel;terbium compounds can be synthesized using various methods, including sol-gel auto combustion and oxalate co-precipitation. The sol-gel auto combustion method involves the use of metal nitrates and organic fuels, which undergo combustion to form the desired compound . The oxalate co-precipitation method involves the reaction of nickel and terbium salts with oxalic acid, resulting in the formation of a precipitate that is then calcined to obtain the final product .
Industrial Production Methods: Industrial production of this compound compounds typically involves large-scale synthesis using the aforementioned methods. The sol-gel auto combustion method is favored for its simplicity and cost-effectiveness, while the oxalate co-precipitation method is preferred for its ability to produce high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions: Nickel;terbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For example, this compound oxide can participate in oxidation-reduction reactions, where terbium ions can change their oxidation state .
Common Reagents and Conditions: Common reagents used in reactions involving this compound compounds include hydrogen peroxide for oxidation and sodium borohydride for reduction. These reactions typically occur under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may produce this compound oxides, while reduction reactions can yield metallic nickel and terbium .
Aplicaciones Científicas De Investigación
Nickel;terbium compounds have a wide range of scientific research applications:
Mecanismo De Acción
The mechanism by which nickel;terbium compounds exert their effects involves the interaction of nickel and terbium ions with their molecular targets. In catalytic applications, the compound’s unique electronic structure facilitates the activation of reactants, leading to enhanced reaction rates . In biomedical applications, the magnetic properties of this compound compounds enable their use in imaging techniques, where they interact with magnetic fields to produce contrast .
Comparación Con Compuestos Similares
Nickel;terbium compounds can be compared with other similar compounds, such as nickel;gadolinium and nickel;dysprosium. These compounds share some properties, such as magnetic behavior, but differ in their specific applications and effectiveness:
Nickel;gadolinium: Known for its strong magnetic properties and used in magnetic refrigeration.
Nickel;dysprosium: Exhibits high coercivity and is used in permanent magnets.
This compound stands out due to its balanced combination of magnetic and luminescent properties, making it suitable for a broader range of applications .
Propiedades
Número CAS |
12035-69-7 |
|---|---|
Fórmula molecular |
Ni2Tb |
Peso molecular |
276.312 g/mol |
Nombre IUPAC |
nickel;terbium |
InChI |
InChI=1S/2Ni.Tb |
Clave InChI |
WVNUETVOUKSYRD-UHFFFAOYSA-N |
SMILES canónico |
[Ni].[Ni].[Tb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl acetate](/img/structure/B14737465.png)
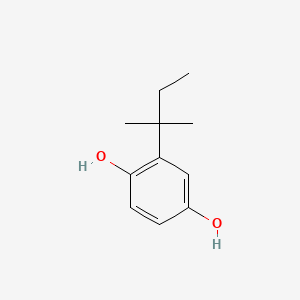
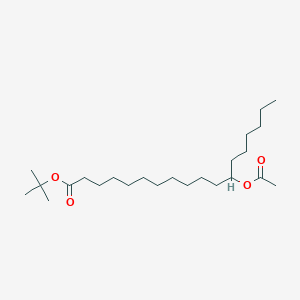
![2,4-Dichloro-6-[[(3,5-dichloro-2-hydroxyphenyl)methyl-methylamino]methyl]phenol](/img/structure/B14737477.png)
![1-[(3S,5R,8R,9S,10R,13R,14S,17S)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B14737481.png)
![12h-Benzo[a]phenothiazine-1-carboxylic acid](/img/structure/B14737489.png)
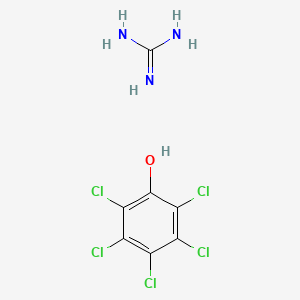

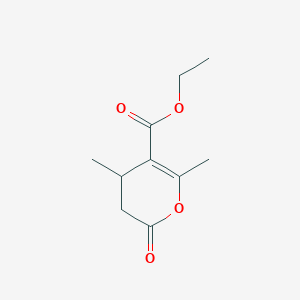
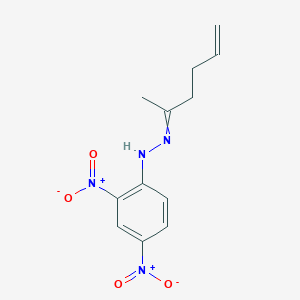
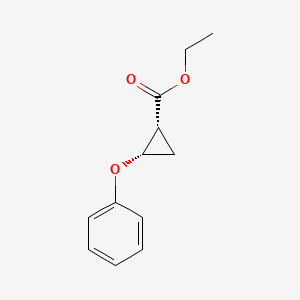
![Ethanol, 2,2'-[(dibutylstannylene)bis(thio)]bis-](/img/structure/B14737512.png)
![[1-(2-Methoxy-5-methylphenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]acetic acid](/img/structure/B14737521.png)
